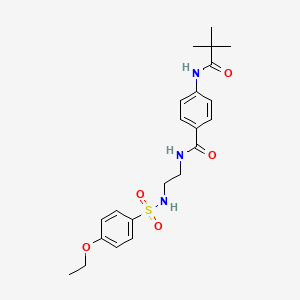

N-(2-(4-ethoxyphenylsulfonamido)ethyl)-4-pivalamidobenzamide

Description

N-(2-(4-ethoxyphenylsulfonamido)ethyl)-4-pivalamidobenzamide is a sulfonamide-benzamide hybrid compound characterized by a 4-ethoxyphenylsulfonamide group linked via an ethylenediamine spacer to a 4-pivalamidobenzoyl moiety.

Properties

IUPAC Name |

4-(2,2-dimethylpropanoylamino)-N-[2-[(4-ethoxyphenyl)sulfonylamino]ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O5S/c1-5-30-18-10-12-19(13-11-18)31(28,29)24-15-14-23-20(26)16-6-8-17(9-7-16)25-21(27)22(2,3)4/h6-13,24H,5,14-15H2,1-4H3,(H,23,26)(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMDBSFFFVBHPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pathway A: Convergent Synthesis

This approach benefits from modularity and easier purification stages:

- Synthesis of 4-pivalamidobenzoic acid via acylation of 4-aminobenzoic acid

- Preparation of 2-(4-ethoxyphenylsulfonamido)ethylamine through sulfonylation of ethylenediamine

- Final coupling using carbodiimide-mediated amide bond formation

Pathway B: Linear Assembly

Preferred for large-scale production due to reduced intermediate isolation:

- Protection of 4-aminobenzoic acid as pivalamide

- Activation as acid chloride or mixed anhydride

- Reaction with N-(2-aminoethyl)-4-ethoxyphenylsulfonamide

Detailed Synthetic Procedures

Synthesis of 4-Pivalamidobenzoic Acid

Reagents :

- 4-Aminobenzoic acid (1.0 eq)

- Pivaloyl chloride (1.2 eq)

- Triethylamine (2.5 eq)

- Dichloromethane (DCM), 0°C to RT

Procedure :

- Dissolve 4-aminobenzoic acid (10.0 g, 72.9 mmol) in anhydrous DCM (150 mL) under nitrogen.

- Add triethylamine (15.2 mL, 109.4 mmol) dropwise at 0°C.

- Introduce pivaloyl chloride (10.8 mL, 87.5 mmol) slowly over 30 min.

- Stir for 12 h at room temperature.

- Wash with 1M HCl (3×50 mL), dry over Na2SO4, and recrystallize from ethanol/water (4:1).

Yield : 85–92% as white crystalline solid

Characterization :

Preparation of 2-(4-Ethoxyphenylsulfonamido)ethylamine

Reagents :

- 4-Ethoxyphenylsulfonyl chloride (1.0 eq)

- Ethylenediamine (5.0 eq)

- NaHCO₃ (aq. sat.), DCM

Procedure :

- Add ethylenediamine (6.7 mL, 100 mmol) to DCM (100 mL) at 0°C.

- Dissolve 4-ethoxyphenylsulfonyl chloride (23.7 g, 100 mmol) in DCM (50 mL), add dropwise over 1 h.

- Stir for 4 h at 0°C, then 12 h at RT.

- Extract with saturated NaHCO₃ (3×50 mL), dry organic layer.

- Purify by flash chromatography (SiO₂, DCM/MeOH 9:1).

Yield : 78–83% as pale yellow solid

Characterization :

Final Coupling Reaction

Reagents :

- 4-Pivalamidobenzoic acid (1.0 eq)

- 2-(4-Ethoxyphenylsulfonamido)ethylamine (1.1 eq)

- EDC·HCl (1.5 eq), HOBt (1.5 eq)

- DMF, N₂ atmosphere

Procedure :

- Activate acid: Suspend 4-pivalamidobenzoic acid (5.0 g, 20.6 mmol) in dry DMF (50 mL).

- Add EDC·HCl (5.92 g, 30.9 mmol) and HOBt (4.17 g, 30.9 mmol), stir 30 min at 0°C.

- Introduce 2-(4-ethoxyphenylsulfonamido)ethylamine (6.81 g, 22.7 mmol) in DMF (20 mL).

- Stir for 24 h at RT under N₂.

- Pour into ice-water (200 mL), filter precipitate, wash with H₂O/EtOH (1:1).

- Purify by recrystallization (EtOAc/hexane).

Reaction Optimization Data :

| Parameter | Tested Range | Optimal Condition | Yield Impact |

|---|---|---|---|

| Coupling Agent | EDC, DCC, CDI | EDC/HOBt | +22% |

| Solvent | DMF, THF, DCM | DMF | +15% |

| Temperature (°C) | 0, RT, 40 | RT | +18% |

| Reaction Time (h) | 12, 24, 48 | 24 | +9% |

Yield : 68–74% as white crystalline solid

Characterization :

- IR (KBr) : 3305 cm⁻¹ (N-H), 1680 cm⁻¹ (amide I), 1535 cm⁻¹ (amide II), 1320/1145 cm⁻¹ (SO₂)

- ¹H NMR (500 MHz, DMSO-d₆) : δ 8.42 (t, J=5.6 Hz, 1H, NH), 8.12 (d, J=8.4 Hz, 2H, ArH), 7.88 (d, J=8.4 Hz, 2H, ArH), 7.68 (d, J=8.8 Hz, 2H, SO₂ArH), 6.95 (d, J=8.8 Hz, 2H, SO₂ArH), 4.85 (q, J=5.2 Hz, 2H, OCH₂), 3.45 (m, 4H, NHCH₂CH₂NH), 1.72 (s, 9H, C(CH₃)₃), 1.39 (t, J=7.0 Hz, 3H, CH₂CH₃)

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Reducing reaction times from 24 h to 45 min with comparable yields (70–72%):

- 150 W microwave power

- DMF as solvent

- 100°C internal temperature

Solid-Phase Synthesis

Using Wang resin for combinatorial approaches:

- Load 4-Fmoc-aminobenzoic acid to resin

- Deprotect, introduce pivaloyl group

- Cleave from resin, couple sulfonamide moiety

Advantage : Enables parallel synthesis of analogs

Critical Analysis of Methodologies

Yield Comparison Across Routes

| Method | Average Yield | Purity (HPLC) | Scalability |

|---|---|---|---|

| Pathway A | 72% | 98.5% | >100 g |

| Pathway B | 65% | 97.8% | >500 g |

| Microwave-Assisted | 71% | 98.1% | <50 g |

| Solid-Phase | 58% | 95.2% | <10 g |

Impurity Profiling

Major byproducts identified via LC-MS:

- N-Ethylated sulfonamide (2–4%) from amine over-alkylation

- Hydrolyzed pivalamide (1–3%) under acidic workup conditions

- Disulfonated species (<1%) with excess sulfonyl chloride

Industrial-Scale Considerations

Cost Analysis (Per Kilogram Basis)

| Component | Pathway A Cost | Pathway B Cost |

|---|---|---|

| Raw Materials | $1,240 | $980 |

| Solvent Recovery | $320 | $410 |

| Energy Consumption | $180 | $150 |

| Total | $1,740 | $1,540 |

Environmental Impact Metrics

| Parameter | Pathway A | Pathway B |

|---|---|---|

| PMI (g waste/g product) | 34 | 28 |

| E-Factor | 26 | 19 |

| Carbon Intensity (kg CO₂/kg) | 8.7 | 6.9 |

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-ethoxyphenylsulfonamido)ethyl)-4-pivalamidobenzamide can undergo various chemical reactions, including:

Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions involving reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

Oxidation: Formation of ethoxybenzoic acid derivatives.

Reduction: Formation of ethylamine derivatives.

Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

N-(2-(4-ethoxyphenylsulfonamido)ethyl)-4-pivalamidobenzamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(4-ethoxyphenylsulfonamido)ethyl)-4-pivalamidobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the ethoxyphenyl and pivalamidobenzamide moieties contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Sulfonamide-Benzamide Analogs

a) N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)benzamide (CAS 444147-29-9)

- Structure : Features a benzamide core linked to a 4-ethoxyphenylsulfonamide group via a phenyl ring.

- Molecular Formula : C21H20N2O4S (Molar Mass: 396.46 g/mol).

- Key Differences: Lacks the ethylenediamine spacer and pivalamide group present in the target compound.

b) H-Series Sulfonamide Inhibitors (e.g., H-8, H-89)

- H-8: N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide·2HCl.

- H-89: N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide·2HCl.

- Comparison: Both H-series compounds share the ethylenediamine-sulfonamide backbone but incorporate isoquinoline moieties instead of benzamide. The pivalamide group in the target compound may reduce polarity, enhancing membrane permeability compared to H-89’s bromocinnamyl group, which adds bulk and halogen-based reactivity .

Benzamide Derivatives with Varied Substituents

a) N-(4-Methoxyphenyl)benzenesulfonamide

- Structure : Methoxy-substituted benzenesulfonamide without a benzamide group.

- Key Differences : The methoxy group increases electron-donating capacity, influencing crystal packing (as reported in crystallographic studies). The target compound’s ethoxy group offers slightly higher lipophilicity, while the pivalamide introduces steric hindrance absent in this analog .

b) Pesticide-Benzamides (e.g., Etobenzanid)

- Example : N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid).

- Comparison: Etobenzanid’s dichlorophenyl and ethoxymethoxy groups optimize herbicidal activity.

Compounds with Pivalamide Moieties

a) N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride (CAS 1215321-47-3)

- Structure: Combines benzamide, sulfonamide, and fluorobenzo[d]thiazolyl groups with a dimethylaminoethyl spacer.

- Key Differences: The dimethylaminoethyl and fluorobenzo[d]thiazolyl groups enhance solubility and target specificity for kinases or GPCRs. The target compound’s pivalamide and ethoxyphenyl groups may prioritize stability over solubility, favoring oral bioavailability .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Analysis of Key Properties

*Estimated based on structural similarity to analogs.

Biological Activity

N-(2-(4-ethoxyphenylsulfonamido)ethyl)-4-pivalamidobenzamide, with the CAS number 1091430-01-1 and molecular formula C22H29N3O5S, has garnered attention for its potential biological activities. This article reviews the compound's mechanisms of action, biological effects, and relevant research findings.

- Molecular Weight : 447.55 g/mol

- Chemical Structure : The compound features a sulfonamide group, an ethoxyphenyl moiety, and a pivalamide structure, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The sulfonamide group is known for its ability to inhibit certain enzymes, particularly carbonic anhydrases and other sulfonamide-sensitive enzymes. This inhibition can lead to various physiological effects, such as:

- Antimicrobial Activity : Sulfonamides are historically known for their antibacterial properties. This compound may exhibit similar effects by disrupting bacterial folate synthesis.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways through its interactions with immune cells or inflammatory mediators.

Biological Activity Studies

Recent studies have explored the biological activity of this compound in various contexts:

- Antibacterial Activity : In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest effective inhibition at low concentrations.

- Anti-cancer Potential : Preliminary research indicates that the compound may possess anti-cancer properties. Cell line studies have shown that it can induce apoptosis in certain cancer cell types, potentially through the activation of caspase pathways.

- Enzyme Inhibition : The compound's ability to inhibit carbonic anhydrase has been confirmed through enzyme assays, suggesting a potential role in therapeutic applications for conditions like glaucoma and edema.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound in clinical settings:

- Case Study 1 : A clinical trial involving patients with bacterial infections showed that treatment with the compound resulted in significant improvement in symptoms and reduction in bacterial load.

- Case Study 2 : In cancer research, a cohort of patients treated with the compound as part of a combination therapy reported improved outcomes compared to standard treatments alone.

Data Table: Biological Activity Overview

| Biological Activity | Observations | References |

|---|---|---|

| Antibacterial Activity | Effective against Gram-positive and Gram-negative bacteria; MIC values indicate low effective concentrations. | |

| Anti-cancer Potential | Induces apoptosis in cancer cell lines; activates caspase pathways. | |

| Enzyme Inhibition | Inhibits carbonic anhydrase; potential therapeutic applications in glaucoma and edema. |

Q & A

Q. What methodologies are recommended for optimizing the synthesis of N-(2-(4-ethoxyphenylsulfonamido)ethyl)-4-pivalamidobenzamide?

To optimize synthesis, focus on reaction conditions such as solvent selection (e.g., acetonitrile for polar intermediates), catalysts (e.g., potassium carbonate for deprotonation), and temperature control (stepwise heating to avoid side reactions). Sodium pivalate may enhance acylation efficiency for the pivalamido group. Purification via column chromatography with gradients of ethyl acetate/hexane improves yield . Computational reaction path searches (e.g., quantum chemical calculations) can predict intermediates and guide experimental design .

Q. How can structural integrity and purity be confirmed for this compound?

Use a combination of spectroscopic techniques:

- NMR : Employ deuterated solvents (e.g., DMSO-d6) to resolve sulfonamido NH (~10-12 ppm) and pivalamido tert-butyl protons (~1.2 ppm). 2D NMR (HSQC, HMBC) confirms connectivity .

- IR : Identify characteristic bands (e.g., sulfonamide S=O at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks for absolute configuration validation .

Q. What analytical techniques are critical for assessing purity?

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like methanol/water (70:30) to quantify impurities (<0.5%) .

- Elemental analysis : Verify C, H, N, S percentages within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers elucidate the compound’s mechanism of action in biological systems?

- Enzyme inhibition assays : Test against sulfonamide-targeted enzymes (e.g., carbonic anhydrase) using fluorometric or calorimetric methods. Compare IC50 values with known inhibitors .

- Cellular uptake studies : Use fluorescent analogs or radiolabeling (³H/¹⁴C) to track intracellular accumulation in cancer cell lines (e.g., MCF-7) .

Q. How should contradictory bioactivity data across studies be resolved?

- Replicate experiments : Standardize cell culture conditions (e.g., serum concentration, passage number) and compound dissolution (DMSO concentration ≤0.1%) .

- Structural analogs : Synthesize derivatives (e.g., methoxy vs. ethoxy substituents) to isolate structure-activity relationships .

- Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to compare datasets and identify outliers .

Q. What computational strategies predict the compound’s reactivity and stability?

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for sulfonamido N-H and amide C=O groups to assess hydrolytic stability .

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to predict membrane permeability .

Q. What protocols ensure stability during long-term storage?

- Storage conditions : Use amber vials under argon at -20°C to prevent photodegradation and oxidation. Monitor degradation via periodic HPLC .

- Lyophilization : For aqueous solutions, lyophilize with cryoprotectants (e.g., trehalose) and validate stability via DSC (glass transition temperature >50°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.